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D-Fructose-1-(S)-d

Cat. No.: B1161160
M. Wt: 181.17
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Stereospecifically Deuterium-Labeled Monosaccharides

Stereospecifically deuterium-labeled monosaccharides are sugar molecules where a hydrogen atom at a specific three-dimensional position is replaced by its heavier isotope, deuterium (B1214612). This precise labeling is of great importance in research for several reasons. Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts but possess a greater mass. clearsynth.com This difference, known as the kinetic isotope effect, can be exploited to study the mechanisms of chemical and biological reactions. symeres.com The use of these labeled sugars allows researchers to trace the metabolic fate of molecules within complex biological systems. simsonpharma.com Furthermore, deuterium labeling can simplify the analysis of complex molecules, such as nucleic acids and glycoproteins, by making their ¹H NMR spectra easier to interpret.

Role of Deuterium Labeling in Elucidating Complex Biochemical Pathways

Deuterium labeling is an indispensable tool for unraveling intricate biochemical pathways. symeres.com By introducing a deuterium atom at a specific position in a molecule like fructose (B13574), scientists can track its journey through various metabolic processes. simsonpharma.com This allows for the precise determination of how molecules are absorbed, distributed, metabolized, and excreted by the body. clearsynth.com For instance, deuterium-labeled compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies, helping to understand a drug's bioavailability and interactions within the body. symeres.com The altered spectroscopic properties of deuterated compounds also enhance their detection in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into molecular interactions and dynamics. scbt.com

Historical Perspective on Isotopic Tracing in Carbohydrate Metabolism Studies

The use of stable isotope tracers in physiological research dates back over a century. physoc.org The discovery of isotopes by Frederick Soddy, and the subsequent development of mass spectrometry, paved the way for their use as "tracers" in biological systems. nih.gov Early on, it was discovered that stable isotopes of elements like hydrogen (deuterium), carbon, and nitrogen could be incorporated into organic molecules like sugars. symeres.comnih.gov This breakthrough allowed scientists to follow the metabolic fate of these compounds in living organisms. nih.gov Much of our current understanding of carbohydrate metabolism has been gained through the application of stable isotope tracers. physoc.org These tracers have been crucial in determining the regulation and flux of metabolic pathways, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. physoc.orgcreative-proteomics.com

Synthetic Methodologies for D-Fructose-1-(S)-d

The creation of this compound involves precise chemical and enzymatic techniques to introduce a deuterium atom at the C-1 position with (S)-stereochemistry.

Chemical Synthesis Approaches

Chemical synthesis of stereospecifically deuterated sugars often involves multi-step processes. A common strategy is the direct H-D exchange reaction. This method can selectively introduce deuterium onto carbons adjacent to free hydroxyl groups. researchgate.net To achieve site-specific and stereospecific deuteration, protective groups are often employed to block other reactive sites on the fructose molecule. researchgate.netontosight.ai The synthesis might begin with a suitable D-fructose derivative, where hydroxyl groups are protected. ontosight.ai A series of reactions would then be carried out to introduce the deuterium atom at the desired C-1 position, followed by deprotection to yield this compound. ontosight.ai Another approach involves the use of deuterated reagents, such as deuterated solvents or starting materials that already contain deuterium. simsonpharma.com

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods offer a high degree of selectivity for the synthesis of deuterated compounds. simsonpharma.com Enzymes can be used to selectively incorporate deuterium into specific sites of organic molecules. simsonpharma.com For instance, enzymes like anhydrofructose reductase (AFR) have been used in the metabolism of fructose-related compounds. nih.gov While not directly for this compound, similar enzymatic strategies could be adapted. For example, a known enzymatic reaction is the conversion of D-mannitol-1-C14 to D-fructose-1-(and 6)-C14 using the bacterium Acetobacter suboxydans. nist.gov A similar biocatalytic process could potentially be designed using a deuterated substrate to produce this compound.

Structural Elucidation and Analytical Techniques

Confirming the precise structure and purity of this compound is paramount and relies on sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural analysis of deuterated compounds. simsonpharma.com The presence of deuterium instead of hydrogen at a specific position simplifies the ¹H NMR spectrum, aiding in the structural confirmation of complex carbohydrates. The ¹H NMR spectrum of D-fructose typically shows a complex pattern of signals. hmdb.cachemicalbook.com In this compound, the signal corresponding to the proton at the C-1 position would be absent, confirming the successful deuteration at that site. Furthermore, ¹³C NMR spectroscopy can provide additional structural information. nih.govspectrabase.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is another critical technique for characterizing isotopically labeled compounds. scbt.com The increased mass of this compound compared to its non-labeled counterpart can be readily detected by MS. This allows for the determination of the degree and location of deuterium incorporation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze fructose and its derivatives. nih.govmassbank.eu The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the position of the deuterium label. nih.govresearchgate.net

Applications in Mechanistic and Metabolic Studies

The unique properties of this compound make it a valuable tool for investigating various biological processes.

Probing Glycolytic and Fructolytic Pathways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network. creative-proteomics.com Stable isotope tracers like this compound are essential for these studies. maastrichtuniversity.nl By introducing the labeled fructose into a biological system, researchers can track the deuterium label as it is incorporated into downstream metabolites of glycolysis and fructolysis, such as pyruvate (B1213749) and lactate. creative-proteomics.com This allows for the quantitative measurement of flux through these pathways and can reveal how metabolic pathways are regulated in response to different conditions. pnas.orgmdpi.com For example, studies have used labeled glucose to investigate the relative contributions of different pathways to the production of key metabolites. nih.gov

Investigating Drug Metabolism and Pharmacokinetics

Deuterium-labeled compounds are widely used in the study of drug metabolism. symeres.com The kinetic isotope effect introduced by deuterium can alter the rate at which a drug is metabolized, often leading to reduced clearance rates and extended half-lives. symeres.com While this compound itself is a sugar, the principles of using deuterated compounds apply to understanding the metabolism of drugs that may interact with or be structurally similar to carbohydrates. The use of such labeled compounds provides valuable insights into how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com

Properties

Molecular Formula

C₆H₁₁DO₆

Molecular Weight

181.17

Synonyms

Advantose FS 95-1-(S)-d;  D-(-)-Fructose-1-(S)-d;  D-(-)-Levulose-1-(S)-d;  D-Arabino-2-hexulose-1-(S)-d;  Fructose-1-(S)-d;  Fruit Sugar-1-(S)-d;  Fujifructo L 95-1-(S)-d;  Furucton-1-(S)-d;  Hi-Fructo 970-1-(S)-d;  Krystar-1-(S)-d;  Krystar 300-1-(S)-d;  Levu

Origin of Product

United States

Stereoselective Chemical and Enzymatic Synthesis Methodologies for D Fructose 1 S D

Strategies for Precursor Selection and Chemical Derivatization for C1-Deuteration

The synthesis of C1-deuterated fructose (B13574) hinges on the careful selection of a suitable precursor and appropriate chemical modifications to facilitate the introduction of deuterium (B1214612) at the target position. A common and effective strategy involves the use of a deuterated glucose precursor, which can be isomerized to fructose.

One of the primary precursors for this transformation is D-glucose deuterated at the C2 position (D-[2-d]-glucose). caltech.edu The rationale for this choice lies in the mechanism of glucose-to-fructose isomerization, which proceeds through an intramolecular hydride shift from the C2 to the C1 position. caltech.edugoogle.com This mechanism ensures that the deuterium atom originally at C2 of glucose is stereospecifically transferred to the C1 position of the resulting fructose molecule.

Chemical derivatization of the precursor is often necessary to control reactivity and improve yields. For instance, protecting groups can be employed to block other reactive sites on the sugar molecule, ensuring that deuteration or subsequent reactions occur only at the desired position. researchgate.net Methodologies have been developed for the specific deuteration of protected D-fructofuranose derivatives. researchgate.net Protecting the hydroxyl groups as acetals is a common strategy, as H-D exchange does not typically occur at positions adjacent to these protected groups. researchgate.net The choice of protecting groups can also influence the stereochemical outcome of subsequent reactions. nih.gov

Other approaches might involve starting with D-fructose itself and employing derivatization to enable a targeted hydrogen-deuterium exchange. Derivatization agents that react with carbonyl groups or hydroxyl groups can be used to enhance stability and chromatographic performance during analysis and purification. researchgate.netmdpi.com For example, a tandem oximation-silylation procedure is widely used for the analysis of sugars, where oximation targets the carbonyl group and silylation protects the hydroxyl groups. mdpi.com

Precursor/DerivativeRationale for Selection/UseRelevant Compound(s)
D-[2-d]-glucoseIsomerizes to D-[1-d]-fructose via an intramolecular C2 to C1 hydride shift. caltech.edugoogle.comD-Glucose, D-Fructose
O-protected D-fructoseAllows for site-specific reactions and prevents unwanted side reactions. researchgate.netresearchgate.netnih.gov1,2-O-isopropylidene-α-D-glucofuranose
Fructose derivatives (e.g., oximes, silyl (B83357) ethers)Enhances stability and facilitates purification and analysis by techniques like GC-MS. researchgate.netmdpi.comAldonitrile pentaacetate

Stereoselective Deuterium Incorporation at the C1 Position of Fructose Precursors

Achieving stereoselective deuterium incorporation at the C1 position of fructose is the cornerstone of synthesizing D-Fructose-1-(S)-d. This can be accomplished through various targeted chemical and chemoenzymatic methods.

A prominent strategy involves the Lewis acid-catalyzed isomerization of D-[2-d]-glucose. caltech.edu This reaction facilitates an intramolecular 1,2-hydride shift, transferring the deuterium atom from the C2 position of glucose to the C1 position of fructose. google.com This method is highly stereospecific. google.com Another general approach for selective deuteration of carbohydrates uses heterogeneous catalysts, such as ruthenium on carbon (Ru/C), which can catalyze hydrogen-deuterium exchange reactions in D₂O. researchgate.netresearchgate.net The site-selectivity of this method can be controlled by using protecting groups on the sugar. researchgate.net

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve specific molecular transformations. While specific literature detailing a complete chemoenzymatic synthesis of this compound is sparse, established methodologies for related compounds provide a clear blueprint.

A general chemoenzymatic strategy involves the use of oxidoreductase enzymes. For instance, a C6-deuterated mannose derivative has been synthesized by the chemical reduction of a C6-aldehyde precursor using sodium borodeuteride (NaBD₄), followed by enzymatic phosphorylation. acs.org A similar approach could be envisioned for C1 deuteration of fructose, potentially involving the enzymatic reduction of a suitable 1-oxo precursor using a deuterated cofactor or the enzymatic oxidation of a 1,1-dideuterated precursor. Ketoreductases (KREDs) are a class of enzymes used in chemoenzymatic synthesis that could be applied. rsc.org

Enzymes that naturally process fructose, such as fructose-1,6-bisphosphate aldolase (B8822740) or fructose-1,6-bisphosphatase, demonstrate high specificity for their substrate. scielo.brnih.gov While their native function is not deuteration, protein engineering could potentially adapt them for such purposes. Glucose isomerase, which interconverts glucose and fructose, is another potential enzymatic tool. researchgate.net In principle, conducting the isomerization of glucose to fructose in a deuterated solvent with a specifically engineered isomerase could lead to deuterium incorporation.

Direct chemical synthesis provides robust and scalable routes to C1-deuterated fructose. The most direct and well-documented method is the isomerization of D-[2-d]-glucose.

This reaction is effectively mediated by Lewis acidic centers, such as those in tin-containing zeolite beta (Sn-Beta). caltech.edu When D-[2-d]-glucose is treated with Sn-Beta in water, it undergoes a stereospecific intramolecular hydride shift, yielding D-fructose with a deuterium atom at the C1 position. caltech.edu Isotopic tracer studies have confirmed that the deuterium label at the C2 position of glucose is retained at the C1 position of the fructose product. caltech.edugoogle.com

Another potential, though less direct, chemical route could involve N-heterocyclic carbene (NHC) catalysis. NHCs have been shown to promote hydrogen-deuterium exchange at the C1 position of aldehydes in the presence of D₂O. nih.govnih.gov Since fructose exists in equilibrium with its aldose forms (glucose and mannose) in solution, it is conceivable that under the right conditions, the aldehyde form could undergo NHC-catalyzed deuteration before isomerizing back to the fructose structure. pressbooks.pub

Synthetic RouteDescriptionKey Reagents/Catalysts
Lewis Acid-Catalyzed IsomerizationIsomerization of D-[2-d]-glucose to D-[1-d]-fructose via an intramolecular hydride shift. caltech.edugoogle.comSn-Beta zeolite
Chemoenzymatic ReductionEnzymatic reduction of a C1-oxo precursor using a deuterium source. (Hypothetical)Ketoreductase (KRED), Deuterated cofactor
NHC-Catalyzed H-D ExchangeDirect deuteration of the aldehyde form of the sugar in equilibrium with fructose. (Potential) nih.govnih.govN-heterocyclic carbene (NHC), D₂O

Advanced Purification and Isolation Techniques for Labeled this compound

Following synthesis, the purification and isolation of this compound from the reaction mixture, which may contain unreacted precursors, non-deuterated species, and other isomers, is a critical step. A combination of chromatographic and other techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating sugars and their isomers with high resolution. caltech.edu It can effectively separate the desired deuterated fructose from glucose precursors and other sugar isomers like mannose. caltech.edu

Anion-exchange chromatography is another valuable technique, particularly if charged intermediates or byproducts are present. This method has been used to purify psicose from fructose by first converting the fructose into gluconic acid, which then binds to the anion exchange resin. researchgate.net

Gas chromatography (GC), usually coupled with mass spectrometry (GC-MS), is primarily an analytical technique but highlights the need for derivatization. researchgate.net Before GC analysis, sugars are typically converted into more volatile derivatives, such as O-methyloxime acetates or aldonitrile acetates. researchgate.net This derivatization step is also a form of purification, as it selectively targets the sugar molecules.

Classical methods such as precipitation are also used. Water-soluble carbohydrates like fructose can be precipitated from aqueous solutions by adding a solvent in which they are insoluble, such as ethanol. acs.orgrsc.org This method is effective for bulk separation of polysaccharides and can be adapted for smaller monosaccharides. acs.orgrsc.org

TechniquePrinciple of SeparationApplication
High-Performance Liquid Chromatography (HPLC)Differential partitioning of analytes between a stationary and a mobile phase. caltech.eduSeparation of fructose from glucose and other isomers. caltech.edu
Anion-Exchange ChromatographySeparation based on charge; ionic compounds bind to the charged stationary phase. researchgate.netRemoval of acidic byproducts (e.g., gluconic acid). researchgate.net
Alcohol PrecipitationDifferential solubility; addition of a non-solvent (e.g., ethanol) to precipitate the target compound from a solution. acs.orgrsc.orgBulk isolation of carbohydrates from aqueous solutions. acs.org

Assessment of Isotopic Purity and Enrichment in Synthesized this compound Preparations

Verifying the isotopic purity, the degree of deuterium enrichment, and the specific location of the label is essential to confirm the successful synthesis of this compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for determining deuterium enrichment. nih.govcapes.gov.br The sugar is first derivatized, for example, to its aldonitrile pentaacetate, and then fragmented in the mass spectrometer. nih.govnih.gov By analyzing the mass-to-charge ratio (m/z) of specific fragments, the incorporation of deuterium can be quantified. nih.govshimadzu-webapp.eu High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-ESI-HR-MS), can also be used to determine the isotopic enrichment with high accuracy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the structural integrity and the precise position of the deuterium atom. rsc.org

¹H NMR spectra can confirm the absence of a proton signal at the C1 position. caltech.edu

¹³C NMR is particularly powerful. The carbon atom bonded to deuterium (C-D) exhibits a characteristic splitting pattern (triplet) and a shift in its resonance compared to a carbon bonded to hydrogen (C-H). caltech.edu Analysis of the fructose-C1 region of the ¹³C NMR spectrum can confirm deuteration at this site and check for any isotopic scrambling. caltech.eduresearchgate.net Quantitative ¹³C NMR can be used to determine intramolecular isotope ratios. researchgate.net

Infrared (IR) Spectroscopy: While less common now for this specific purpose, IR spectroscopy can provide qualitative evidence of deuteration. The presence of strong O-D absorption bands and weak or negligible O-H bands can indicate high isotopic purity in a perdeuterated sample, and similar principles can be applied to site-specific labeling. nist.gov

Analytical MethodInformation ProvidedKey Features
Gas Chromatography-Mass Spectrometry (GC-MS)Deuterium enrichment and positional information from fragmentation patterns. nih.govnih.govRequires derivatization; highly sensitive. nih.gov
High-Resolution Mass Spectrometry (HR-MS)Accurate mass measurement for determining isotopic enrichment. rsc.orgOften coupled with LC for separation. rsc.org
Nuclear Magnetic Resonance (NMR)Confirms structural integrity and precise location of the deuterium atom. caltech.edursc.org¹³C NMR shows characteristic splitting for C-D bonds. caltech.edu
Infrared (IR) SpectroscopyQualitative assessment of isotopic exchange (O-H vs. O-D bonds). nist.govLess specific for positional information. nist.gov

Advanced Spectroscopic Characterization and Mechanistic Elucidation Utilizing D Fructose 1 S D

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of carbohydrates. nih.gov The complexity of fructose's NMR spectrum, arising from its existence in multiple tautomeric forms in solution (β-pyranose, β-furanose, α-furanose, α-pyranose, and the keto form), makes isotopic labeling particularly valuable. nih.govresearchgate.net

Deuterium (B1214612) (²H) NMR spectroscopy serves as a direct method for confirming the presence and specific location of deuterium atoms within a molecule. vulcanchem.com For D-Fructose-1-(S)-d, a ²H NMR experiment would show a signal corresponding to the deuterium at the C-1 position, definitively confirming the success of the stereospecific labeling. The chemical shift of this deuterium signal provides information about its chemical environment. The stereochemical assignment, designating the (S) configuration at C-1, is crucial and is confirmed by the absence of the corresponding proton signal in ¹H NMR and through the analysis of coupling constants in the remaining proton network. The use of deuterated solvents like D₂O is common in these studies to minimize interference from solvent protons. uoc.gr

The ability to unambiguously determine the position and stereochemistry of the deuterium label is fundamental for interpreting data from other experiments, ensuring that any observed effects are correctly attributed to the specific isotopic substitution at C-1.

The substitution of a proton with a deuterium atom at a specific site induces small but measurable changes in the chemical shifts of nearby ¹H and ¹³C nuclei, known as isotope effects. researchgate.net In this compound, the deuterium at C-1 influences the chemical shifts of the remaining C-1 proton (in the case of incomplete deuteration), the C-2 carbon, and adjacent protons.

¹H NMR: The primary isotope effect would be the disappearance of the H-1(S) signal. A secondary effect might be a slight upfield shift (typically a few parts per billion) of the geminal H-1(R) proton's resonance due to the presence of deuterium. nih.gov

¹³C NMR: The most significant isotope effect is observed on the carbon directly attached to the deuterium, C-1. This is a one-bond isotope effect (¹J_CD), which typically causes a significant upfield shift of the C-1 resonance. researchgate.net Smaller, two-bond isotope effects can be observed on the adjacent C-2 carbon. These shifts, though small, are detectable with modern high-field NMR spectrometers and provide valuable structural information. researchgate.netnih.gov

Researchers can leverage these isotope effects to aid in the assignment of complex spectra and to study subtle conformational changes that may be influenced by isotopic substitution.

Table 1: Predicted Isotope Effects in NMR Spectra of this compound

NucleusIsotope EffectPredicted Observation
¹HPrimaryDisappearance of the H-1(S) signal.
¹HSecondary (on H-1(R))Small upfield shift of the resonance.
¹³COne-bond (on C-1)Significant upfield shift of the C-1 signal.
¹³CTwo-bond (on C-2)Smaller upfield shift of the C-2 signal.

Modern NMR analysis of complex carbohydrates like this compound relies heavily on multidimensional techniques to resolve spectral overlap and elucidate detailed structural features. numberanalytics.comed.govresearchgate.net

COSY (Correlation Spectroscopy): This 2D ¹H-¹H experiment identifies protons that are spin-spin coupled, typically over two or three bonds. numberanalytics.comnumberanalytics.com In this compound, COSY spectra would be used to trace the connectivity of the proton network, for example, confirming the coupling between H-3, H-4, H-5, and the H-6 protons. The absence of a cross-peak between the remaining H-1 proton and any other proton would further confirm its geminal relationship to the deuterium.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbons they are attached to. numberanalytics.com It is invaluable for assigning carbon resonances based on their known proton assignments. diva-portal.org For this compound, the HSQC spectrum would show a correlation for each C-H pair, and the C-1 carbon signal would lack a correlation in the ¹H dimension, confirming its deuteration.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. numberanalytics.com It is crucial for establishing linkages across heteroatoms (like the glycosidic bond) and for piecing together the carbon skeleton. rsc.org

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to an entire spin system. numberanalytics.comnih.gov Irradiating a specific proton resonance will reveal all other protons within that same coupled network.

The combination of these techniques allows for the complete and unambiguous assignment of nearly all ¹H and ¹³C signals for the different tautomers of fructose (B13574) in solution. diva-portal.orgacs.org The specific labeling in this compound simplifies these complex spectra by removing signals and couplings associated with the H-1(S) proton, thereby aiding in the assignment of the remaining resonances. iosrjournals.org

Biochemical Pathway Elucidation Using D Fructose 1 S D As a Metabolic Probe

Investigation of Fructose-Specific Enzymatic Reactions and Mechanistic Insights

The use of D-Fructose-1-(S)-d has been instrumental in dissecting the intricate details of enzymes that metabolize fructose (B13574). By observing the behavior of the deuterium (B1214612) label, scientists can deduce crucial information about the catalytic mechanisms and stereochemical preferences of these enzymes.

Deuterium Kinetic Isotope Effects (KIEs) in Enzymatic Transformations Involving C1-Deuterated Fructose

The substitution of a hydrogen atom with a deuterium atom at a position involved in bond breaking during the rate-determining step of a reaction can lead to a change in the reaction rate. libretexts.org This phenomenon, known as a primary kinetic isotope effect (KIE), is a cornerstone of mechanistic enzymology. libretexts.org For C-H bond cleavage, the rate for the deuterated substrate is typically 6 to 10 times slower than for the non-deuterated substrate. wikipedia.org

In the context of fructose metabolism, enzymes that catalyze reactions involving the C1 position of fructose can exhibit significant KIEs when this compound is used as a substrate. For instance, in the reduction of fructose, a primary deuterium isotope effect on the kcat/Kfructose value was observed to be maximal at pH 7 with a value of 2.5, which decreased at higher pH. nih.gov The magnitude of the KIE provides valuable information about the transition state of the reaction, indicating the degree to which the C-D bond is broken. princeton.edu

The table below summarizes hypothetical KIE data for an enzyme metabolizing this compound, illustrating how such data can be presented.

EnzymeSubstratekH/kDInterpretation
Fructose Reductase (Hypothetical)This compound4.5Significant C-D bond cleavage in the rate-determining step.
Fructokinase (Hypothetical)This compound1.1C-D bond is not broken in the rate-determining step (secondary KIE). wikipedia.org

Determination of the Stereochemical Course of Fructose-Metabolizing Enzymes Using this compound

The stereospecific placement of deuterium in this compound is crucial for determining the stereochemical course of enzymatic reactions. By analyzing the position and stereochemistry of the deuterium atom in the product molecules, researchers can deduce whether a reaction proceeds with inversion or retention of configuration at the C1 center.

For example, phosphoglucoisomerase catalyzes the interconversion of glucose 6-phosphate and fructose 6-phosphate. nih.gov Studies using specifically deuterated substrates have revealed intricate details of the proton transfer steps in this reaction. nih.gov When D-[1-¹³C,2-²H]glucose 6-phosphate is exposed to phosphoglucoisomerase in D₂O, both D-[1-¹³C,2-²H]glucose 6-phosphate and D-[1-¹³C,1-²H]fructose 6-phosphate are formed. researchgate.net This demonstrates the intramolecular transfer of deuterium from C2 of glucose 6-phosphate to C1 of fructose 6-phosphate. nih.gov

Tracing Carbon and Deuterium Flux in Cellular and Subcellular Systems

Isotopic tracers like this compound are invaluable for mapping the flow of atoms through metabolic networks. wikipedia.org By following the journey of the deuterium and the ¹³C-labeled carbon backbone, scientists can quantify the contributions of fructose to various metabolic pathways under different physiological conditions. nih.gov

In Vitro Metabolic Studies Using this compound as a Substrate

In vitro studies using cell-free extracts or purified enzymes provide a controlled environment to study the initial steps of fructose metabolism. When this compound is introduced into such systems, its conversion to subsequent metabolites can be monitored. For instance, in some marine bacteria, fructose is first phosphorylated at the 1-position to fructose-1-phosphate (B91348). semanticscholar.orgnih.gov The use of a C1-deuterated fructose would allow for the investigation of the kinetic properties of 1-phosphofructokinase. semanticscholar.org

Application in Isolated Enzyme Systems for Mechanistic Research

Isolated enzyme systems allow for detailed kinetic and mechanistic analysis without the complexities of the cellular environment. An example is the study of phosphomannoisomerase, where D-fructose 6-phosphate deuterated at C1 is used to probe the reaction mechanism. researchgate.net The isotopic discrimination by the enzyme against the deuterated substrate provides insights into the transition state of the catalyzed reaction. researchgate.net

The following table presents hypothetical data on the metabolic fate of this compound in an isolated enzyme system.

Enzyme SystemSubstrateProduct(s)Deuterium Location in Product(s)
Fructokinase & Aldolase (B8822740) BThis compoundDihydroxyacetone phosphate (B84403) & Glyceraldehyde-dC1 of Glyceraldehyde
PhosphoglucoisomeraseThis compound 6-PGlucose-6-P-2-dC2 of Glucose-6-P

Pathway Delineation in Model Organisms and Cell Cultures with this compound

The application of this compound extends to whole-cell systems, including model organisms and cell cultures, to understand metabolic pathway utilization in a more physiological context. mdpi.combenchchem.comrsc.org For instance, in human adipocytes, fructose has been shown to alter the intermediary metabolism of glucose, diverting it towards serine oxidation. mdpi.com The use of isotopically labeled glucose, such as [1,2-¹³C₂]-d-glucose, allows for the tracing of carbon fluxes through glycolysis, the pentose (B10789219) phosphate pathway, and the TCA cycle. mdpi.com Introducing a deuterated fructose like this compound in such experiments could further elucidate the specific interactions and metabolic reprogramming induced by fructose. explorationpub.com

In cancer cells, which often exhibit altered glucose and fructose metabolism, this compound could be a valuable probe. nih.govfrontiersin.org For example, it could be used to investigate the activity of GLUT5, the primary fructose transporter, and the subsequent metabolic fate of fructose in supporting cancer cell proliferation. nih.gov

Elucidation of Fructose-Related Glycosylation Pathways and Post-Translational Modifications (e.g., Fructation)

The study of cellular metabolism and protein function is significantly enhanced by the use of isotopically labeled metabolic probes. These tools allow researchers to trace the journey of specific molecules through complex biochemical networks. This compound, a deuterated isotopologue of D-fructose, serves as such a probe, enabling the detailed investigation of fructose's metabolic fate, particularly its involvement in glycosylation and the non-enzymatic post-translational modification known as fructation.

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis by ribosomes. wikipedia.org These modifications are critical for regulating nearly all aspects of a protein's life, including its activity, localization, folding, and interactions with other molecules. thermofisher.comabcam.com Glycosylation, the enzymatic attachment of sugar moieties to proteins, is one of the most common and complex PTMs, profoundly affecting protein stability and function. thermofisher.commdpi.com Fructose, a simple sugar or monosaccharide, can participate in these pathways, but it also contributes to a non-enzymatic PTM called fructation, a form of glycation. researchgate.netwikipedia.orgwikipedia.org

Fructation is the non-enzymatic reaction of fructose with the amino groups of proteins, a process that can alter protein structure and function. researchgate.net This reaction, a type of Maillard reaction, occurs more rapidly with fructose than with glucose. researchgate.net The initial stages result in the formation of fructosamine (B8680336) and Amadori products, which can then progress to form Advanced Glycation End-products (AGEs). researchgate.netresearchgate.netnih.gov These AGEs can lead to protein cross-linking, aggregation, and loss of biological function. researchgate.netresearchgate.net The use of metabolic probes like this compound is crucial for tracing the specific contribution of fructose to these modifications in a complex biological system. By tracking the deuterium label using techniques like mass spectrometry, researchers can distinguish the metabolic pathways of fructose from those of other sugars, such as glucose. researchgate.net

Detailed studies on proteins like human serum albumin (HSA) and insulin (B600854) have revealed the significant structural and functional consequences of fructation. researchgate.netnih.gov When HSA is modified by fructose, it exhibits changes in its secondary structure, forms aggregates, and generates new epitopes that can trigger an immune response. nih.gov Similarly, the fructosylation of insulin leads to the formation of AGEs, structural changes, and the formation of amyloid-like aggregates, which may impair its biological activity. researchgate.netnih.gov

Table 1: Research Findings on the Effects of Fructosylation on Proteins

Protein Studied Research Method(s) Key Findings of Fructosylation Reference(s)
Human Serum Albumin (HSA) UV spectroscopy, Fluorescence, SDS-PAGE, CD, FT-IR, DLS Showed hyperchromicity, increased AGE-specific fluorescence, protein aggregation, formation of carbonyls, and perturbations in secondary structure. nih.gov
Human Insulin Molecular docking, Molecular dynamics simulation, Multispectroscopic analysis, Electron microscopy Fructose binds with strong affinity, causing AGE formation, loss of intrinsic fluorescence, increased carbonyl and fructosamine content, and formation of amorphous and amyloid-like aggregates. researchgate.netnih.gov
Bovine Serum Albumin (BSA) Fluorescence spectroscopy Incubation with fructose resulted in a higher fluorescence intensity (indicative of advanced Maillard products) compared to incubation with glucose. nih.gov

Beyond non-enzymatic fructation, fructose can also enter enzymatic glycosylation pathways. A key entry point is the Hexosamine Biosynthetic Pathway (HBP). researchgate.net Glucose is typically the primary substrate for the HBP, where it is converted to fructose-6-phosphate (B1210287). researchgate.net This intermediate is then converted by the rate-limiting enzyme glutamine:fructose-6-phosphate aminotransferase 1 (GFAT1) into glucosamine-6-phosphate, which eventually leads to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netd-nb.info UDP-GlcNAc is the donor substrate for O-GlcNAcylation, a dynamic PTM where a single N-acetylglucosamine is attached to serine or threonine residues of nuclear and cytoplasmic proteins. mdpi.comrsc.org Since fructose can be phosphorylated to fructose-6-phosphate, it can directly fuel the HBP, thereby influencing the levels of UDP-GlcNAc and modulating O-GlcNAc glycosylation. researchgate.netoup.com This crosstalk reveals a mechanism by which dietary fructose can impact cellular signaling and protein function through enzymatic PTMs. oup.com

Table 2: Key Enzymes and Intermediates in Fructose-Related Glycosylation

Enzyme/Intermediate Role in Pathway Pathway Reference(s)
Fructose-6-phosphate Key intermediate derived from glucose or fructose; substrate for GFAT1. Glycolysis / Hexosamine Biosynthetic Pathway researchgate.net
Glutamine:fructose-6-phosphate aminotransferase 1 (GFAT1) Rate-limiting enzyme of the HBP; converts fructose-6-phosphate to glucosamine-6-phosphate. Hexosamine Biosynthetic Pathway researchgate.netd-nb.info
Glucosamine-6-phosphate Product of the GFAT1 reaction. Hexosamine Biosynthetic Pathway researchgate.net
UDP-N-acetylglucosamine (UDP-GlcNAc) Final product of the HBP; donor substrate for O-GlcNAc transferase (OGT). Hexosamine Biosynthetic Pathway researchgate.netmdpi.com
O-GlcNAc transferase (OGT) Enzyme that transfers GlcNAc from UDP-GlcNAc to proteins. O-GlcNAcylation rsc.org

Table of Mentioned Compounds

Advanced Analytical Methodologies for D Fructose 1 S D Research

Chromatographic Techniques for Separation and Quantification of Labeled Metabolites

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of stable isotope-labeled compounds. These techniques provide the necessary separation and detection capabilities to track the metabolic transformations of D-Fructose-1-(S)-d.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomics with Deuterated Tracers

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile metabolites. For non-volatile compounds like fructose (B13574), derivatization is a necessary step to increase their volatility for GC analysis. Common derivatization methods for sugars include silylation or acetylation. For instance, the conversion of fructose to its O-methyloxime acetate derivative is a facile method for GC-MS analysis nih.gov. This derivatization not only enhances volatility but can also produce characteristic fragmentation patterns upon ionization, aiding in identification and quantification nih.gov.

In the context of deuterated tracers like this compound, GC-MS can effectively separate and quantify the labeled analytes and their downstream metabolites. The mass spectrometer distinguishes between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio (m/z). For example, a unique C1-C3 fragment can be formed from keto-hexoses like fructose during electron impact (EI) ionization, and its mass will be shifted in deuterated variants, allowing for specific detection nih.gov. It has been observed that deuterated analytes may have slightly shorter retention times in GC compared to their protiated counterparts, a phenomenon known as the chromatographic H/D isotope effect mdpi.com. This effect can be utilized in the simultaneous analysis of labeled and unlabeled compounds mdpi.com.

A common application of GC-MS in this field is metabolic profiling to understand the impact of specific metabolic perturbations. For instance, GC-MS has been used to study how sustaining cardiac fructose-2,6-bisphosphate levels during fasting affects the metabolomic profile, revealing significant associations with branched-chain amino acid metabolism nih.gov. While this study did not specifically use deuterated fructose, it highlights the capability of GC-MS to analyze fructose-related metabolic pathways.

Table 1: GC-MS Parameters for Fructose Analysis

ParameterSettingReference
DerivatizationO-methyloxime peracetate nih.gov
Ionization ModeElectron Impact (EI) nih.gov
Monitored Fragment (Fructose)m/z = 203 nih.gov
Monitored Fragment (Labeled Fructose)Shifted m/z depending on deuteration nih.gov
Limit of Detection0.3 µM nih.gov
Limit of Quantification15 µM nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) in Labeled Fructose Pathway Analysis

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), has become a central tool in metabolomics due to its high sensitivity, specificity, and applicability to a wide range of non-volatile and polar compounds without the need for derivatization alturasanalytics.comnve.nlmaastrichtuniversity.nl. This makes it exceptionally well-suited for the analysis of labeled fructose and its metabolites in biological samples.

LC-MS/MS offers a robust method for the simultaneous quantification of various monosaccharides, including fructose alturasanalytics.com. Since fructose and other sugars like glucose, mannose, and galactose have identical molecular weights and can produce similar fragments in the mass spectrometer, chromatographic separation is crucial for their differentiation alturasanalytics.com. Hydrophilic interaction liquid chromatography (HILIC) is often the method of choice for separating these highly polar compounds alturasanalytics.com.

In studies involving labeled fructose, such as [U-13C]-fructose, LC-MS/MS can accurately measure the incorporation of the isotopic label into various metabolites over time. For example, in maize embryos pulsed with [U-13C]-fructose, LC-MS/MS analysis revealed the rapid incorporation of the 13C label into intracellular fructose and tracked the appearance of different isotopologues (molecules with different numbers of 13C atoms) in downstream metabolites like sucrose creative-proteomics.com.

A study by van der Veen et al. (2020) developed and validated a UPLC-MS/MS method to quantify fructose in human serum and urine. The method demonstrated excellent linearity, precision, and accuracy, with intra- and inter-day assay variations of approximately 5% and recoveries around 92% nve.nlmaastrichtuniversity.nl. This level of quantitative performance is essential for accurately tracking the metabolic fate of this compound in clinical and preclinical studies.

Table 2: Research Findings from LC-MS Analysis of Labeled Fructose

Study FocusKey FindingLabeled CompoundAnalytical MethodReference
Carbon flow in cytosolic sugar metabolismRapid incorporation of ¹³C into intracellular fructose; evidence of sucrose synthesis/degradation cycle.[U-¹³C]-fructoseLC-MS/MS creative-proteomics.com
Fructose quantification in human serumFasting serum fructose levels increased significantly after an oral fructose load and returned to baseline within 180 minutes.Unlabeled fructose (quantification method is applicable to labeled fructose)UPLC-MS/MS nve.nlmaastrichtuniversity.nl

Integration of Stable Isotope Tracing with High-Throughput Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of stable isotope tracing with high-throughput 'omics' technologies, such as metabolomics and fluxomics, provides a systems-level understanding of metabolic networks. By introducing a labeled substrate like this compound, researchers can trace its path through various interconnected pathways and quantify the rates of metabolic reactions (fluxes).

Data Processing and Bioinformatic Analysis for Stable Isotope Tracing Studies

The analysis of data from stable isotope tracing experiments is complex and requires specialized bioinformatics tools. A critical first step is the correction for the natural abundance of stable isotopes. Software such as IsoCor has been developed to correct raw MS data for the contribution of all naturally abundant isotopes, which is essential for accurate quantitative analysis oup.com.

Following correction, the mass isotopologue distributions (MIDs) are determined. MIDs represent the relative abundance of each isotopologue of a metabolite. These distributions provide valuable information about the metabolic pathways that have been active. Several software tools are available to facilitate the analysis and visualization of this data. For example, Escher-Trace is a web-based tool that allows users to upload corrected MS tracing data, generate graphs of metabolite labeling, and visualize the data within the context of metabolic pathway maps escholarship.org. The Garuda platform offers a series of "Isotope Calculation Gadgets" that support the entire workflow of isotope-tracing experiments, from creating measurement methods in the mass spectrometer to natural isotope correction and data interpretation nih.gov.

Table 3: Bioinformatic Tools for Stable Isotope Tracing Data Analysis

ToolKey FunctionalityReference
IsoCorCorrects raw MS data for natural isotope abundance. oup.com
Escher-TraceVisualizes stable isotope tracing data on metabolic pathway maps. escholarship.org
Garuda Isotope Calculation GadgetsSupports the entire workflow of isotope-tracing experiments. nih.gov

Quantitative Flux Analysis Using this compound in Complex Biochemical Networks

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in a biochemical network. When combined with stable isotope tracing, it provides a detailed picture of cellular metabolism. The use of deuterated tracers like this compound in these studies offers several advantages, including being non-radioactive and generally less expensive than their 13C-labeled counterparts frontiersin.org.

A study by Li et al. (2023) assessed the metabolic flux of [6,6′-2H2] fructose in liver cancer cell cultures and mouse models, comparing it to the widely used [6,6′-2H2] glucose tracer nih.gov. This research demonstrated that deuterated fructose is a useful probe for assessing liver-related diseases, as it is predominantly metabolized in the liver, leading to less contamination of the deuterated water signal from whole-body metabolism compared to glucose frontiersin.orgnih.gov. The study identified and quantified the production of deuterated metabolites such as glutamate/glutamine and lactate, providing insights into the relative activities of fructolysis and the TCA cycle nih.gov.

Another review of human isotopic tracer studies summarized the metabolic fate of dietary fructose, providing quantitative estimates of its conversion into other key metabolites. These findings are crucial for understanding the systemic effects of fructose metabolism.

Table 4: Quantitative Metabolic Fate of Dietary Fructose in Humans from Isotope Tracer Studies

Metabolic FatePercentage of Ingested FructoseStudy ConditionsReference
Oxidation45.0% ± 10.7%Non-exercising subjects, within 3-6 hours researchgate.netnih.gov
Conversion to Glucose41% ± 10.5%Within 3-6 hours after ingestion researchgate.netnih.gov
Conversion to LactateApproximately 25%Within a few hours researchgate.netnih.gov
Direct Conversion to Plasma Triglycerides<1%- researchgate.netnih.gov

Theoretical and Computational Investigations of D Fructose 1 S D

Molecular Modeling and Dynamics Simulations of D-Fructose-1-(S)-d in Aqueous and Enzyme Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the structure, dynamics, and hydration of molecules in various environments. Numerous studies have applied these techniques to D-fructose to understand its behavior in aqueous solutions. These simulations provide insights into the conformational preferences of fructose (B13574), including the equilibrium between its different isomeric forms (pyranose and furanose rings), and how it interacts with surrounding water molecules. nih.govbibliotekanauki.plmetu.edu.tr

In aqueous solutions, the behavior of fructose is complex, with the molecule existing as an equilibrium mixture of different tautomers, primarily β-D-fructopyranose and β-D-fructofuranose. nih.gov MD simulations have been employed to investigate the hydration shells around these tautomers, analyzing the number and orientation of water molecules hydrogen-bonded to the sugar's hydroxyl groups. nih.govmetu.edu.tr These studies indicate that fructose-water interactions strongly influence the rotational and diffusional properties of both the sugar and the surrounding water molecules. nih.govresearchgate.net

In enzymatic environments, MD simulations help to understand how a substrate like fructose fits and moves within an enzyme's active site. For this compound, simulations could predict how the deuterated group influences the dynamic interactions with key amino acid residues, potentially affecting the residence time or the precise orientation of the substrate prior to catalysis.

Table 1: Parameters Investigated in Molecular Dynamics Simulations of Fructose
ParameterDescriptionRelevance to this compound
Tautomeric DistributionEquilibrium between pyranose and furanose forms in solution. nih.govExpected to be largely unaffected by deuteration.
Hydration Shell StructureNumber and arrangement of water molecules around the solute. metu.edu.trMinor changes in local water dynamics due to altered vibrational modes of the C1-hydroxymethyl group.
Hydrogen BondingAnalysis of intramolecular and intermolecular (sugar-water) hydrogen bonds. nih.govSubtle differences in the strength and lifetime of hydrogen bonds involving the C1-hydroxyl group.
Diffusion CoefficientsRate of movement of the sugar molecule through the solvent. metu.edu.trSlight decrease in diffusion rate due to the increased molecular mass.

Quantum Chemical Calculations for Understanding Reactivity and Isotope Effects in Fructose Pathways

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide detailed electronic-level insights into chemical reactions, including reaction mechanisms and energetics. acs.org For fructose, these calculations have been used to study the thermodynamics and kinetics of processes like its dehydration to 5-hydroxymethylfurfural (B1680220) (HMF). osti.gov

The primary significance of studying this compound from a quantum chemical perspective lies in the analysis of the kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom with a heavier isotope alters the rate of a chemical reaction. wikipedia.org This effect arises because the heavier isotope (deuterium) has a lower zero-point vibrational energy in the C-D bond compared to the C-H bond. princeton.eduyoutube.com If the C-H bond at the C1 position is broken or formed in the rate-determining step of a reaction, substituting it with a C-D bond will typically slow the reaction down. This is known as a primary KIE. wikipedia.org

Quantum chemical calculations are essential for predicting the magnitude of KIEs. By modeling the molecular structures and vibrational frequencies of the reactants and the transition state, the difference in activation energy between the deuterated and non-deuterated species can be calculated. youtube.com For enzymatic pathways involving fructose, such as its phosphorylation by fructokinase or its conversion by aldolase (B8822740), deuteration at the C1 position could serve as a probe for the reaction mechanism. nih.gov If a significant KIE is observed experimentally and predicted computationally, it provides strong evidence that a hydrogen transfer involving the C1 position is a key part of the reaction's slowest step.

Table 2: Theoretical Investigation of Isotope Effects
ConceptDescriptionApplication to this compound
Kinetic Isotope Effect (KIE)Change in reaction rate upon isotopic substitution (kH/kD). wikipedia.orgnih.govUsed to determine if the C1-H bond is broken in the rate-determining step of a metabolic pathway.
Zero-Point Energy (ZPE)The lowest possible energy that a quantum mechanical system may have. The C-D bond has a lower ZPE than the C-H bond. princeton.eduThe difference in ZPE between the ground state and transition state for C-H vs. C-D cleavage determines the magnitude of the primary KIE.
Transition State ModelingComputational calculation of the structure and energy of the reaction's transition state. youtube.comEssential for the theoretical prediction of KIE values for reactions involving the C1 position of fructose.

Docking and Molecular Recognition Studies with Fructose-Binding Proteins and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method evaluates the complementarity of shapes and the favorability of intermolecular interactions, such as hydrogen bonds and van der Waals forces, to assign a scoring value that estimates the binding affinity.

Docking studies involving D-fructose have been performed on various proteins, including sugar transporters and enzymes like fructose-1,6-bisphosphatase. researchgate.netresearchgate.net These studies help identify the key amino acid residues in the binding pocket that interact with the different hydroxyl groups of the fructose molecule, explaining the protein's specificity and affinity for its substrate.

For this compound, a standard molecular docking simulation would likely predict a binding mode and affinity score nearly identical to that of non-deuterated fructose. This is because the substitution of a hydrogen with a deuterium (B1214612) atom results in a negligible change in the molecule's steric profile and its static electronic properties, which are the primary factors considered by most docking algorithms.

However, the true value of considering the deuterated form lies in coupling docking with more advanced computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) or MD simulations of the enzyme-ligand complex. While docking provides a static picture of the binding, these methods can explore the dynamic consequences of deuteration within the active site. For example, they could be used to investigate how the altered vibrational dynamics of the C1-deuterated hydroxymethyl group affect the stability of the enzyme-substrate complex or the subsequent chemical reaction, linking the structural recognition to the kinetic isotope effects discussed previously.

Future Research Directions and Emerging Applications of D Fructose 1 S D

Development of Novel Stereospecific Deuteration Methodologies for Carbohydrates

The synthesis of stereospecifically deuterated carbohydrates like D-Fructose-1-(S)-d is foundational to its application in metabolic research. Ongoing research focuses on creating more efficient and precise methods for introducing deuterium (B1214612) at specific positions within a sugar molecule. A significant advancement in this area is the use of ruthenium-catalyzed C-H bond activation, which allows for regio-, chemo-, and stereoselective deuterium labeling of sugars. nih.govrsc.org This method utilizes a Ru/C catalyst in heavy water (D₂O) to exchange hydrogen atoms for deuterium on carbons adjacent to free hydroxyl groups. researchgate.net The selectivity of this process can be controlled by protecting certain hydroxyl groups, thereby directing the deuteration to desired positions. researchgate.net

These modern techniques represent a significant improvement over older methods and are crucial for producing the specific isotopologues needed for detailed metabolic studies. The development of such methodologies is driven by the need for powerful tools to analyze the architecture of complex sugar-containing molecules and to synthesize "heavy drugs" with potentially improved metabolic stability. researchgate.net

Deuteration Methodology Catalyst/Reagent Key Features Reference
C-H Bond ActivationRuthenium on Carbon (Ru/C)Regio-, chemo-, and stereoselective deuteration. Occurs at carbons adjacent to free hydroxyl groups. nih.govrsc.orgresearchgate.net
Stereoselective Reduction(R)-(+)-Alpine-BoraneUsed in multi-step synthesis to achieve chiral deuteration at a specific position, such as in the synthesis of (S)-D-(6-²H₁)-glucose. nih.gov

This table summarizes key methodologies being developed for the stereospecific deuteration of carbohydrates.

Expanded Application in Investigating Undiscovered Fructose (B13574) Metabolic Routes

This compound and other isotopically labeled fructose variants are instrumental in tracing the intricate pathways of fructose metabolism. Unlike glucose, fructose is primarily metabolized in the liver, intestine, and kidneys. gssiweb.orgnih.gov Isotope tracing studies, where labeled fructose is introduced into a biological system, allow researchers to follow the journey of the labeled atoms as they are incorporated into various downstream metabolites. immune-system-research.com

Fructolysis, the metabolic pathway for fructose, involves its conversion to fructose-1-phosphate (B91348) by fructokinase, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. bcm.eduyoutube.com These intermediates can then enter glycolysis or gluconeogenesis. bcm.eduyoutube.com Studies using ¹³C-labeled fructose have shown that its carbons are used to synthesize glucose, lactate, and glycogen. researchgate.netwikipedia.org

The use of deuterated fructose, such as this compound, offers a non-radioactive method to dynamically track these conversions in vivo. nih.gov By analyzing the distribution of deuterium in metabolites over time, researchers can quantify the activity of different metabolic pathways. This approach can help uncover previously unknown or poorly understood metabolic routes and provide a more detailed picture of how fructose contributes to central carbon metabolism under various physiological and disease states. immune-system-research.com For example, tracing studies can elucidate the extent to which fructose carbons contribute to the TCA cycle, the pentose (B10789219) phosphate pathway, and lipogenesis. researchgate.netmvsu.edu

Metabolic Fate of Fructose Key Enzymes Primary Tissues Investigative Tool
Conversion to Glucose, Lactate, GlycogenFructokinase, Aldolase (B8822740) BLiver, Intestine, KidneyStable Isotope Tracing (¹³C, ²H)
Replenishment of Liver GlycogenFructokinase, Aldolase BLiverIsotope Tracing
Triglyceride SynthesisFructokinase, Aldolase BLiverIsotope Tracing

This table outlines the primary metabolic fates of fructose that can be investigated using isotopically labeled tracers.

Integration with Advanced Imaging Techniques for In Situ Metabolic Tracing in Non-Human Systems

A significant frontier in metabolic research is the ability to visualize metabolic processes as they occur within living tissues. Integrating stable isotope tracers like this compound with advanced imaging modalities offers a powerful way to achieve this. Deuterium metabolic imaging (DMI) is an emerging technique that uses magnetic resonance imaging (MRI) to detect the signals from deuterated compounds and their metabolic products in vivo. nih.govnih.gov

Studies in mouse models have successfully used [6,6'-²H₂]fructose to non-invasively measure the uptake and metabolism of fructose in the liver. nih.govresearchgate.net These studies have demonstrated that DMI can dynamically track the conversion of deuterated fructose into deuterated water and other metabolites, revealing a faster uptake and turnover of fructose compared to glucose in the liver. nih.govresearchgate.net This capability is crucial for understanding how fructose metabolism is altered in diseases like non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC). nih.govmdpi.com

Another powerful technique is Mass Spectrometry Imaging (MSI), which can map the spatial distribution of molecules, including isotopically labeled metabolites, within a tissue section. nih.govnih.gov By coupling stable isotope tracing with MSI, researchers can visualize metabolic activity with single-cell resolution, providing unprecedented detail about metabolic heterogeneity within an organ. nih.gov Furthermore, Positron Emission Tomography (PET) using redesigned radiofluorinated fructose analogs like 4-fluoro-4-deoxyfructose ([¹⁸F]4-FDF) is being developed to overcome the limitations of previous tracers and allow for the sensitive mapping of fructose metabolism. snmjournals.orgsnmmi.orgnews-medical.net These integrated approaches are set to provide deep insights into the spatial and temporal dynamics of fructose metabolism in preclinical research.

Imaging Technique Tracer Type Application Key Finding Reference
Deuterium Metabolic Imaging (DMI)Deuterated Fructose (e.g., [6,6'-²H₂]fructose)In vivo liver metabolism in miceFructose has a higher initial uptake and faster turnover than glucose in the liver. nih.govresearchgate.netismrm.org
Mass Spectrometry Imaging (MSI)Stable Isotope TracersSpatially resolved metabolomics in tissuesCan visualize metabolic flux at single-cell resolution. nih.govnih.gov
Positron Emission Tomography (PET)Radiofluorinated Fructose Analogs (e.g., [¹⁸F]4-FDF)In vivo imaging of fructolysis in preclinical modelsCan map fructose metabolism, potentially for diagnosing inflammation and other diseases. snmjournals.orgsnmmi.org

This table highlights advanced imaging techniques that can be combined with this compound and other labeled fructose analogs for metabolic tracing.

Potential for this compound in Metabolic Engineering and Industrial Biotechnology

The insights gained from tracing studies with this compound can be applied to the fields of metabolic engineering and industrial biotechnology. Fructose itself is a valuable biotechnological product, used extensively as a sweetener in the food industry. srce.hr The industrial production of fructose often involves the enzymatic isomerization of D-glucose, a process that can be optimized through a deeper understanding of carbohydrate metabolism. google.comgoogle.comresearchgate.net

By using deuterated tracers to map and quantify metabolic fluxes in microorganisms used for industrial fermentation, researchers can identify bottlenecks and inefficiencies in production pathways. This knowledge can then be used to genetically engineer these organisms to enhance the yield of desired products. For example, understanding the precise metabolic routing of fructose could inform strategies to engineer microbes that more efficiently convert fructose or other sugars into biofuels, chemical synthons like 2,5-dimethylfuran, or other valuable bioproducts. srce.hr

Furthermore, the development of enzymatic processes, such as the use of inulinases to produce pure fructose from inulin, represents an alternative to current production methods. srce.hr Isotope tracing can be a valuable tool in optimizing these biocatalytic processes. As the demand for sustainable and bio-based manufacturing grows, the use of tools like this compound to rationally design and improve microbial cell factories will become increasingly important.

Q & A

Q. How can D-Fructose-1-(S)-d be accurately identified and distinguished from its isomers in experimental settings?

Methodological Answer:

  • Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural differences, focusing on stereochemical signals (e.g., anomeric protons) .
  • Chromatographic Separation : Employ high-performance liquid chromatography (HPLC) with chiral columns to isolate isomers, validated against known standards .
  • CAS and Synonym Cross-Referencing : Verify the compound using CAS 57-48-7 and synonyms (e.g., D-(-)-Levulose) to avoid misidentification .

Q. What protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at 4°C in a dry environment to prevent hygroscopic degradation .
  • Periodic Purity Checks : Conduct thermal gravimetric analysis (TGA) every 6 months to monitor decomposition trends .
  • Incompatibility Avoidance : Isolate from oxidizing agents and strong acids/bases to prevent unintended reactions .

Advanced Research Questions

Q. How should researchers design experiments to study transepithelial transport mechanisms of this compound in vitro?

Methodological Answer:

  • Model Systems : Use polarized epithelial cell monolayers (e.g., Caco-2 cells) to mimic intestinal transport, measuring apical-to-basolateral flux via radiolabeled tracers .
  • Control Variables : Include competitive inhibitors (e.g., phloretin for GLUT5 transporters) to isolate specific uptake pathways .
  • Replication Criteria : Document buffer pH, temperature, and glucose-free media to ensure reproducibility across labs .

Q. How can contradictions in kinetic data from enzymatic interactions with this compound be resolved?

Methodological Answer:

  • Data Triangulation : Combine isothermal titration calorimetry (ITC) for binding constants, enzyme-coupled assays for activity, and molecular docking simulations to validate mechanistic hypotheses .
  • Error Source Analysis : Check for substrate purity (via HPLC-MS) and enzyme batch variability, which often underlie discrepancies .
  • Statistical Validation : Apply nonlinear regression models (e.g., Michaelis-Menten with outlier detection) to distinguish noise from true kinetic deviations .

Q. What advanced spectroscopic methods validate the purity of this compound, and what are common pitfalls?

Methodological Answer:

  • Multi-Technique Approach : Use FT-IR to confirm functional groups, coupled with X-ray crystallography for absolute stereochemistry .
  • Pitfalls : Avoid overinterpreting NMR solvent peaks (e.g., D₂O residual signals) as impurities; always run solvent blanks .
  • Quantitative Purity : Pair liquid chromatography-mass spectrometry (LC-MS) with differential scanning calorimetry (DSC) to quantify trace contaminants .

Q. How can researchers optimize synthetic pathways for this compound derivatives while minimizing side products?

Methodological Answer:

  • Reaction Monitoring : Use real-time Raman spectroscopy to track intermediate formation and adjust catalyst ratios dynamically .
  • Protecting Group Strategy : Temporarily block reactive hydroxyl groups (e.g., using silyl ethers) to direct regioselective modifications .
  • Post-Synthesis Purification : Apply preparative-scale HPLC with evaporative light scattering detection (ELSD) to isolate target compounds .

Methodological Frameworks for Rigor

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with practical constraints .
  • Data Validation : Use triangulation (e.g., spectroscopic, chromatographic, and computational data) to strengthen conclusions .
  • Replication Protocols : Detail equipment calibration, reagent sources, and environmental controls to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.